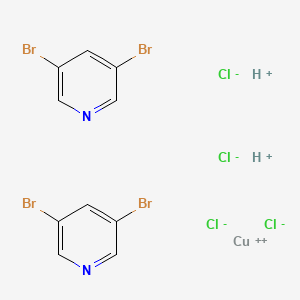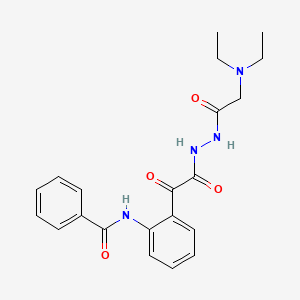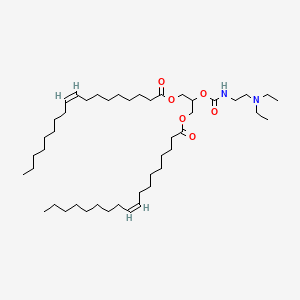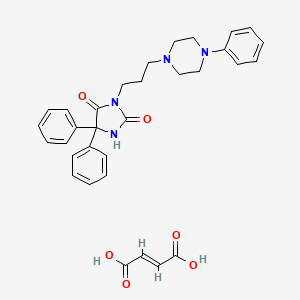
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate is a complex organic compound that features a piperazine ring, a hydantoin core, and a maleate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 1-phenylpiperazine with 3-bromopropanoyl chloride in an aqueous basic medium to form 3-(4-phenyl-1-piperazinyl)propylamine.
Hydantoin Formation: The next step involves the reaction of the piperazine derivative with diphenylhydantoin under specific conditions to form the hydantoin core.
Maleate Salt Formation: Finally, the hydantoin derivative is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the hydantoin core.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly against alkaline phosphatase.
Pharmacology: The compound is explored for its potential therapeutic effects in treating diseases such as bone disorders, diabetes, and cancer.
Biological Studies: It is used in in vitro and in silico studies to understand its interaction with various biological targets.
Industrial Applications: The compound may have applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(Substituted-Phenyl)-3-(4-Phenyl-1-piperazinyl)propanamides: These compounds share a similar piperazine core and are also studied for their enzyme inhibitory properties.
3-(4-Phenyl-1-piperazinyl)-1,2-propanediol Salts: These compounds have similar pharmacological properties and are used in similar therapeutic applications.
Uniqueness
3-(3-(4-Phenyl-1-piperazinyl)propyl)-5,5-diphenylhydantoin maleate is unique due to its specific combination of a piperazine ring, hydantoin core, and maleate salt, which confer distinct chemical and biological properties.
Properties
CAS No. |
56079-60-8 |
|---|---|
Molecular Formula |
C32H34N4O6 |
Molecular Weight |
570.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;5,5-diphenyl-3-[3-(4-phenylpiperazin-1-yl)propyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C28H30N4O2.C4H4O4/c33-26-28(23-11-4-1-5-12-23,24-13-6-2-7-14-24)29-27(34)32(26)18-10-17-30-19-21-31(22-20-30)25-15-8-3-9-16-25;5-3(6)1-2-4(7)8/h1-9,11-16H,10,17-22H2,(H,29,34);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
SGWHNZXUNIAOGL-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


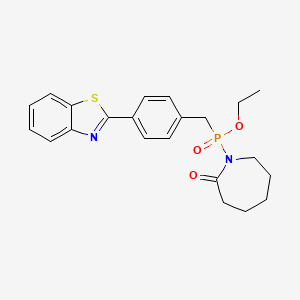
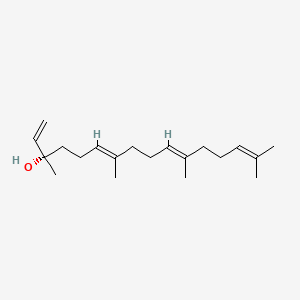
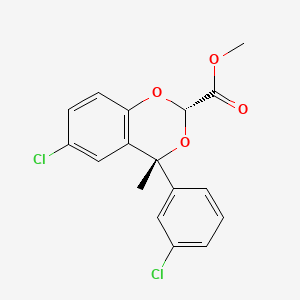
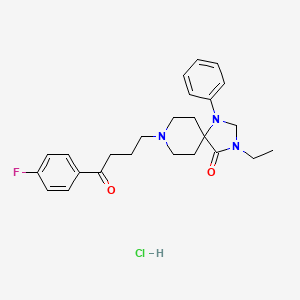
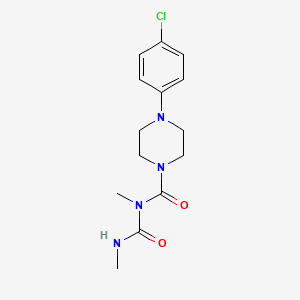
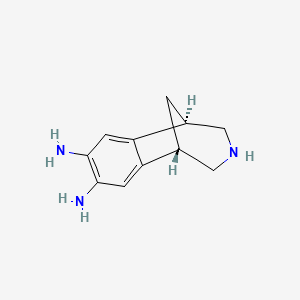
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
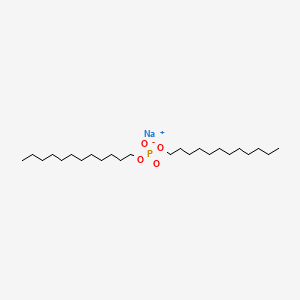

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)
